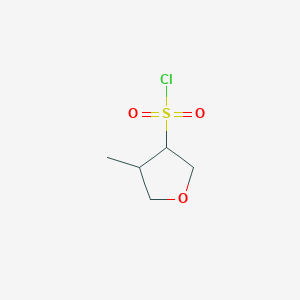![molecular formula C11H20N2O B13183027 N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide is a chemical compound with the molecular formula C11H20N2O. It is known for its unique structure, which includes a piperidine ring attached to a cyclopentanecarboxamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide typically involves the reaction of a piperidine derivative with a cyclopentanecarboxylic acid derivative. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, starting from a suitable precursor such as 1,5-dibromopentane. The precursor undergoes cyclization to form the piperidine ring.
Coupling Reaction: The piperidine derivative is then coupled with cyclopentanecarboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors to carry out the coupling reaction under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups on the piperidine or cyclopentane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide can be compared with other similar compounds, such as:
3-Piperidinyl-1-cyclopentanecarboxamide: This compound has a similar structure but may exhibit different biological activities and chemical properties.
N-(1’-methyl-1,4’-bipiperidin-3-yl)cyclopentanecarboxamide:
Trisubstituted cyclohexanes: These compounds share some structural similarities and are studied for their potential as chemokine receptor antagonists.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties that make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
N-[(3R)-piperidin-3-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h9-10,12H,1-8H2,(H,13,14)/t10-/m1/s1 |
Clé InChI |
KAUNTIVSXUNXBO-SNVBAGLBSA-N |
SMILES isomérique |
C1CCC(C1)C(=O)N[C@@H]2CCCNC2 |
SMILES canonique |
C1CCC(C1)C(=O)NC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



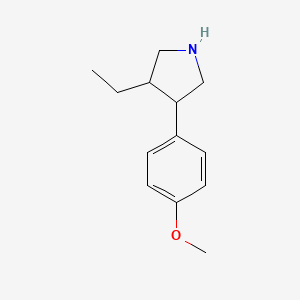

![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
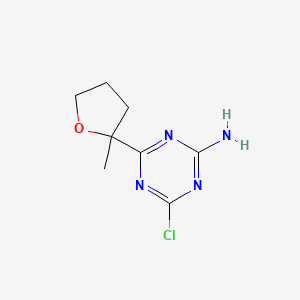
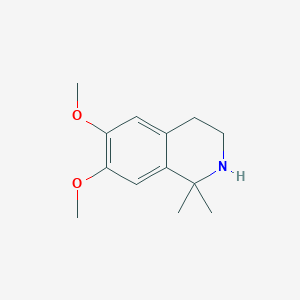
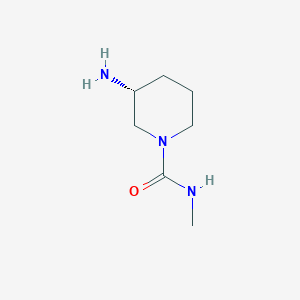

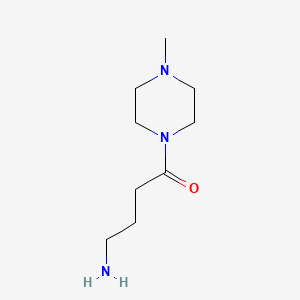



![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
